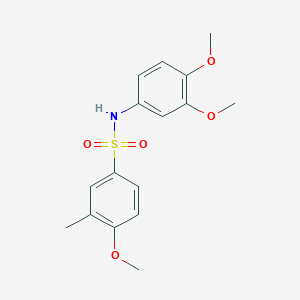![molecular formula C18H19N3OS B5718172 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, also known as CPDT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDT belongs to the class of thioacetamide derivatives and is known for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to be due to its ability to modulate various biological pathways. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition leads to the activation of the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have various biochemical and physiological effects. It has been found to modulate various biological pathways, including the JNK pathway and the caspase pathway. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to have anti-inflammatory effects, as it has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have potential applications as an anticancer agent, making it a useful tool for studying cancer biology. However, one of the limitations of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. One area of research could be to further investigate its potential applications as an anticancer agent. Another area of research could be to investigate its potential use in treating other diseases, such as inflammation. Furthermore, future research could focus on developing more efficient synthesis methods for 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, as well as developing more soluble derivatives of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide involves the reaction of 3-cyano-6-phenyl-2-pyridinethiol with diethylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. The yield of the synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential applications in various scientific research fields. It has been found to modulate various biological pathways such as the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)17(22)13-23-18-15(12-19)10-11-16(20-18)14-8-6-5-7-9-14/h5-11H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXCLXOHNSTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)
